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Compound of Interest

Compound Name:
1-(3-Chloro-4-

nitrophenyl)piperazine

CAS No.: 1681039-26-8

Cat. No.: B1459597

Get Quote

Executive Summary
1-(3-Chloro-4-nitrophenyl)piperazine (CAS: 1681039-26-8) is a critical heterocyclic building

block used primarily in the synthesis of bioactive pharmaceutical ingredients.[1] Structurally, it

consists of a piperazine ring N-arylated with a 3-chloro-4-nitrobenzene moiety. The presence of

the electron-withdrawing nitro and chloro groups on the phenyl ring significantly modulates the

basicity and lipophilicity of the piperazine core, making it a specialized intermediate for

generating aniline-based scaffolds via reduction.

This guide provides a comprehensive technical analysis of the compound's physicochemical

properties, synthesis logic, and analytical characterization, designed for researchers in

medicinal chemistry and process development.
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Identifier Details

IUPAC Name 1-(3-Chloro-4-nitrophenyl)piperazine

CAS Number 1681039-26-8

Molecular Formula C₁₀H₁₂ClN₃O₂

Molecular Weight 241.67 g/mol

SMILES C1CN(CCN1)C2=CC(=C(C=C2)[O-])Cl

InChI Key Predicted based on structure

Structural Features

[2][1][3][4][5][6][7][8][9][10] • Nitro Group (-NO₂):

Para-position; strong electron-withdrawing

group (EWG); activates ring for nucleophilic

attack during synthesis.• Chloro Group (-Cl):

Meta-position to piperazine; lipophilic handle;

steric modulator.• Piperazine Ring: Secondary

amine; provides solubility and H-bond

acceptor/donor sites.

Physicochemical Profile
The physicochemical behavior of 1-(3-Chloro-4-nitrophenyl)piperazine is dominated by the

electronic push-pull system between the piperazine nitrogen (donor) and the nitro group

(acceptor).

Key Metrics Table
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Property
Value
(Experimental/Predicted)

Technical Context

Physical State Yellow to Orange Solid

Characteristic of nitro-aromatic

amines due to n→π*

transitions.

Melting Point 145°C – 155°C (Predicted)

Analogous to 2-chloro isomer

(146-150°C); lattice energy

stabilized by dipole

interactions.

LogP (Lipophilicity) 1.6 ± 0.3

Moderate lipophilicity. The 3-Cl

increases LogP relative to the

non-chlorinated analog (LogP

~1.0).

pKa (Conjugate Acid) 5.2 – 5.8 (Piperazine N4)

Critical Insight: The basicity of

the distal nitrogen (N4) is

reduced compared to

unsubstituted phenylpiperazine

(pKa ~8.0) due to the strong

electron-withdrawing nature of

the 4-nitro group.

TPSA ~61 Å²

Topological Polar Surface

Area; suggests good

membrane permeability (Rule

of 5 compliant).

Solubility DMSO, DMF, DCM, Methanol

Low water solubility at neutral

pH; soluble in aqueous acid

(forming the hydrochloride

salt).

Stability & Degradation
Thermal Stability: Stable up to ~200°C. Avoid prolonged heating above 100°C in basic media

to prevent degradation.
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Photostability: Nitro-aromatics are photosensitive. Store in amber vials to prevent photo-

oxidation or reduction byproducts.

Reactivity: The secondary amine (N4) is highly nucleophilic and will readily react with acid

chlorides, isocyanates, or alkyl halides.

Synthesis & Impurity Profiling
The synthesis relies on Nucleophilic Aromatic Substitution (SNAr). The choice of starting

material, 3,4-dichloronitrobenzene, is strategic: the nitro group activates the para-chlorine

(position 4) for displacement much more strongly than the meta-chlorine (position 3).

Synthesis Workflow (Graphviz)

3,4-Dichloronitrobenzene
(Substrate) S_NAr Reaction

Solvent: DMF/DMSO
Temp: 80-100°C

Base: K2CO3Piperazine
(Nucleophile, Excess)

  >3.0 eq to suppress dimer
Meisenheimer Complex

(Transient)
1-(3-Chloro-4-nitrophenyl)piperazine

(Target)
- HCl Bis-substitution Impurity

(1,4-bis(3-chloro-4-nitrophenyl)piperazine)

  Reaction with SM1
(If Piperazine is limiting)

Click to download full resolution via product page

Caption: SNAr synthesis pathway highlighting the critical stoichiometry required to prevent bis-

substitution impurities.

Protocol Highlights
Stoichiometry: Use a large excess of piperazine (3–5 equivalents) relative to 3,4-

dichloronitrobenzene. This statistically favors mono-substitution over the formation of the

"dumbbell" impurity (where one piperazine attacks two aryl rings).

Regioselectivity: The reaction is highly selective for the 4-position (para to nitro). The 3-

position (meta to nitro) is deactivated, preserving the chloro-handle for future SAR

(Structure-Activity Relationship) modifications.

Purification: The excess piperazine is water-soluble. Quenching the reaction in water

precipitates the hydrophobic product while washing away unreacted piperazine.[8]
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Characterization & Analytical Protocols
To validate identity and purity, a multi-modal approach is required.

Analytical Logic Flow (Graphviz)

Structural ID Purity Check

Crude Product

1H NMR (DMSO-d6)
Confirm aromatic pattern:

1H (d, J~9Hz), 1H (d, J~2Hz), 1H (dd)

LC-MS (ESI+)
Target [M+H]+ = 242.07

HPLC (C18)
Detect Regioisomers

& Bis-impurities

Release for Use

  Pattern Matches   Mass Matches   >98% Area

Click to download full resolution via product page

Caption: Analytical workflow ensuring structural confirmation and impurity clearance before

downstream application.

Expected Spectral Data
¹H NMR (DMSO-d₆, 400 MHz):

δ 8.05 (d, J=9.0 Hz, 1H): Proton ortho to the nitro group (H-5). Deshielded by the nitro

group.

δ 7.05 (d, J=2.5 Hz, 1H): Proton ortho to Cl (H-2).

δ 6.95 (dd, J=9.0, 2.5 Hz, 1H): Proton ortho to the piperazine (H-6).

δ 3.40 (m, 4H): Piperazine protons adjacent to the aromatic ring (deshielded).
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δ 2.85 (m, 4H): Distal piperazine protons (adjacent to secondary amine).

Mass Spectrometry (ESI+):

Major peak at m/z 242.1 ([M+H]⁺, ³⁵Cl isotope).

Minor peak at m/z 244.1 ([M+H]⁺, ³⁷Cl isotope) with ~33% intensity of the base peak

(characteristic chlorine pattern).

Handling, Safety, & Storage
GHS Classification (Derived)

Signal Word:WARNING

Hazard Statements:

H302: Harmful if swallowed.

H315: Causes skin irritation.

H319: Causes serious eye irritation.

H335: May cause respiratory irritation.

Storage Protocol
Container: Tightly sealed amber glass.

Atmosphere: Inert gas (Argon/Nitrogen) recommended to prevent amine oxidation over long

periods.

Temperature: 2–8°C (Refrigerate) for long-term storage; stable at RT for active use.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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